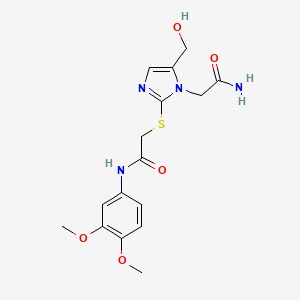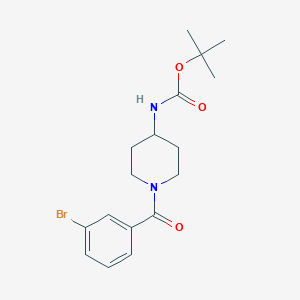![molecular formula C6H16IN3 B2629664 2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide CAS No. 65267-14-3](/img/structure/B2629664.png)
2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide”, there are related compounds that have been synthesized using similar functional groups. For instance, a series of 3,4-dihydro-9-arylacridin-1(2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst .
Molecular Structure Analysis
The molecular formula of “2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide” is C6H16IN3 . The average mass is 130.211 Da and the monoisotopic mass is 130.133881 Da .
Wissenschaftliche Forschungsanwendungen
Stimuli-Responsive Polymersomes
Polymersomes are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . They are more stable and robust than liposomes and can respond to external stimuli . Polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene (PDMAEMA- b- PS) are being studied as drug delivery systems or as nanoreactors . They are potentially crucial because unusual pH gradients are present in cells under several physiological and pathological conditions .
Drug Delivery Systems
The amphiphilic block copolymer comprising a biocompatible poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block was modified with a number of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains . The resulting cationic amphiphilic copolymer self-associated in aqueous media into nanosized micelles which were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin .
Gene Therapy
The drug-loaded nanoparticles were further used to form micelleplexes in aqueous media through electrostatic interactions with DNA . The obtained nanoaggregates—empty and drug-loaded micelles as well as the micelleplexes intended for simultaneous DNA and drug codelivery—were physico-chemically characterized .
Theranostics
Theranostics is a field of medicine that combines specific targeted therapy based on specific targeted diagnostic tests. With the use of these polymersomes, a more personalized approach to healthcare can be achieved .
Artificial Organelles
Artificial organelles are synthetic structures that mimic the function of natural organelles. They can be used to replace or enhance the function of natural organelles in a living organism .
Nanoreactors
Nanoreactors are tiny systems, on the scale of nanometers, that can regulate the environment in which a chemical reaction takes place. Polymersomes of PDMAEMA- b- PS are being studied as potential nanoreactors .
Wirkmechanismus
Mode of Action
The compound 2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide, also known as the Corey-Chaykovsky Reagent, is used in the Corey-Chaykovsky Reaction . This reaction involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The biochemical pathways affected by 2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide are related to its role in the Corey-Chaykovsky Reaction . This reaction is used for the synthesis of epoxides, aziridines, and cyclopropanes . The downstream effects of these reactions depend on the specific substrates and conditions used.
Result of Action
The molecular and cellular effects of 2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide’s action are primarily related to its role in the synthesis of epoxides, aziridines, and cyclopropanes . These compounds have various applications in organic synthesis and medicinal chemistry.
Action Environment
The action of 2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
[(E)-dimethylaminomethylideneamino]-trimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N3.HI/c1-8(2)6-7-9(3,4)5;/h6H,1-5H3;1H/q+1;/p-1/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXKRCGRSNUFMB-UHDJGPCESA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=N[N+](C)(C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/[N+](C)(C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2629585.png)




![tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2629596.png)
![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate](/img/structure/B2629597.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2629599.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2629601.png)
![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)
![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)